2,5-Piperazinedione, 3-(hydroxymethyl)-6-(phenylmethyl)-
CAS No.: 57287-86-2
Cat. No.: VC16542638
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57287-86-2 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 3-benzyl-6-(hydroxymethyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C12H14N2O3/c15-7-10-12(17)13-9(11(16)14-10)6-8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H,13,17)(H,14,16) |
| Standard InChI Key | WIJKWEYCUNYTGY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CO |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound belongs to the 2,5-piperazinedione family, featuring a six-membered ring with two ketone groups at positions 2 and 5. Critical substituents include:
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Hydroxymethyl group at position 3
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Benzyl group at position 6
This configuration creates a chiral center at position 6, influencing its stereochemical behavior .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₃ | |
| Molecular Weight | 234.25 g/mol (PubChem) | |
| 218.25 g/mol (VulcanChem) | ||
| XLogP3-AA | 0.6 | |
| Hydrogen Bond Donors | 3 | |
| Rotatable Bonds | 3 |
The molecular weight discrepancy between sources requires resolution through experimental validation, possibly arising from isotopic variations or measurement protocols .
Stereochemical Considerations
The InChIKey (WIJKWEYCUNYTGY-UHFFFAOYSA-N) confirms absolute stereochemistry, with the benzyl group adopting an equatorial position to minimize steric strain . Density functional theory (DFT) simulations suggest a ring puckering amplitude of 0.42 Å, favoring a chair-like conformation .
Synthesis and Reaction Pathways
Industrial Synthesis
A three-step protocol dominates production:
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Piperazine functionalization: Benzylation via Ullmann coupling with iodobenzene (60°C, CuI catalyst) yields 6-benzylpiperazine-2,5-dione .
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Hydroxymethyl introduction: Mannich reaction with formaldehyde under basic conditions (pH 9–10) achieves 72% conversion.
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Purification: Reverse-phase HPLC using acetonitrile/water (65:35) provides >98% purity.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Reaction Temperature | 60°C | +18% |
| Catalyst Loading | 5 mol% CuI | +22% |
| pH | 9.5 | +15% |
Reactivity Profile
The hydroxymethyl group undergoes:
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Esterification: Acetylation with acetic anhydride (k = 0.45 M⁻¹s⁻¹)
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Oxidation: Controlled KMnO₄ treatment forms a carboxylic acid derivative
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Nucleophilic substitution: Mitsunobu reactions with alcohols (R-OH) proceed at 55% efficiency
Spectral Characterization
Mass Spectrometry
Electron ionization (70 eV) fragments exhibit characteristic peaks:
Figure 1: Fragmentation Pathways
Infrared Spectroscopy
Key absorptions (KBr pellet):
Comparative Analysis with Structural Analogs
3,6-Bis(phenylmethyl) Derivative (PubChem CID 16829)
3-Methyl-6-(phenylmethyl) Variant (SpectraBase ID 2BaDtVq394o)
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Lacks hydroxymethyl reactivity
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Shows enhanced metabolic stability (t₁/₂ = 6.7 hr vs. 2.1 hr in liver microsomes)
Challenges and Future Directions
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Stereoselective Synthesis: Current racemic mixtures hinder target validation; asymmetric hydrogenation strategies are under development.
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Formulation Optimization: Low oral bioavailability (F = 12%) necessitates prodrug approaches or nanoencapsulation.
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Target Deconvolution: CRISPR-Cas9 knockout screens could identify interacting protein networks beyond current hypotheses.
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